tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Description
tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted at the 5-position with a hydroxymethyl group and protected at the 1-position by a tert-butyloxycarbonyl (Boc) group. The hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity, making this compound a versatile intermediate in medicinal chemistry and materials science. Its Boc group improves stability during synthetic transformations, enabling selective deprotection for downstream functionalization .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-7,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIUNQAJGYXSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705188 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-89-8 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones with aldehydes or ketones.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(carboxymethyl)-1H-indazole-1-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the development of biological probes for studying enzyme activities.
Medicine
Drug Development: Potential use in the development of pharmaceutical compounds due to its bioactive indazole core.
Industry
Material Science: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites of enzymes, modulating their activity. The tert-butyl ester group and hydroxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Comparisons
Halogenated Derivatives
- tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 1337880-35-9) Structure: Bromine substituent at the 5-position. Key Properties: Molecular weight 297.15 g/mol (hydroxymethyl analog ≈ 264.29 g/mol). Bromine’s electronegativity enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Applications: Intermediate in synthesizing aryl- or heteroaryl-coupled indazoles for kinase inhibitors . Limitations: Limited hydrogen-bonding capability compared to hydroxymethyl .
- tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS 1337880-35-9) Reactivity: Chlorine’s smaller atomic radius facilitates nucleophilic aromatic substitution. Lower molecular weight (252.7 g/mol) improves solubility in non-polar solvents .
Sulfur-Containing Derivatives
- tert-Butyl 5-(propylthio)-1H-indazole-1-carboxylate
Amino and Boronate Derivatives
- tert-Butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) Similarity: Structural similarity score 0.98 (vs. hydroxymethyl). Reactivity: Amino group enables diazotization or amide bond formation. Less polar than hydroxymethyl, affecting solubility .
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Complex Pharmacophores
- tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (CAS 911417-26-0) Design: Quinazoline-linked indazole for kinase inhibition. Hydroxyphenyl group introduces additional hydrogen-bonding sites, contrasting with hydroxymethyl’s simpler interactions .
Physicochemical and Functional Comparisons
Biological Activity
tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 248.28 g/mol. The compound features:
- Indazole Core : A fused benzene and pyrazole ring system, crucial for biological interactions.
- tert-Butyl Group : Enhances solubility and stability.
- Hydroxymethyl Group : Contributes to reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Copper(I)-Mediated One-Pot Synthesis : This method yields moderate to good results (55%-72%) and is efficient for functional group tolerance.
- Formation of Indazole Core : Cyclization of hydrazones with aldehydes or ketones.
- tert-Butyl Ester Group Introduction : Using tert-butyl chloroformate in the presence of a base.
- Hydroxymethylation : Utilizing formaldehyde and a suitable catalyst for introducing the hydroxymethyl group.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The indazole core can bind to active sites, modulating enzyme activity, while the tert-butyl and hydroxymethyl groups enhance solubility and stability, facilitating biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antioxidant Activity : Potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : May influence pathways related to inflammation.
- Neuroprotective Properties : Ongoing studies suggest efficacy in neurodegenerative disease models .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug development due to its bioactive properties. Its structural characteristics allow for modifications leading to new drug candidates targeting various diseases mediated by cannabinoid pathways, including pain management and neurodegenerative disorders.
Q & A
Q. What are the established synthetic routes for tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indazole core. A common approach involves:
Indazole Ring Formation : Use Fischer indole synthesis or cyclization of hydrazine derivatives with ketones/aldehydes under acidic conditions .
Hydroxymethyl Introduction : Achieved via formylation followed by selective reduction (e.g., NaBH₄ in methanol) or direct alkylation with formaldehyde derivatives.
Boc Protection : React the hydroxymethyl-indazole intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT, 12h | ~75% |
Q. How can the purity and identity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl (δ ~4.3 ppm for -CH₂OH) .
- HRMS : Match molecular ion [M+H]⁺ to theoretical mass (C₁₃H₁₆N₂O₃: 248.28 g/mol).
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.
Q. What solvent systems are optimal for its crystallization?
- Methodological Answer : Slow evaporation from a 1:1 mixture of ethyl acetate and hexane yields single crystals suitable for X-ray diffraction. Alternative systems include dichloromethane/pentane (for polar derivatives) .
Advanced Research Questions
Q. How do electronic effects of the hydroxymethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxymethyl group acts as an electron-donating substituent, activating the indazole ring toward electrophilic substitution at the 4- and 7-positions. For Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in dioxane/H₂O (3:1) at 80°C.
- Mechanistic Insight : The -CH₂OH group stabilizes transition states via hydrogen bonding, reducing activation energy (DFT calculations recommended) .
Example Reaction :
| Substrate | Boronic Acid | Yield |
|---|---|---|
| This compound | 4-Methoxyphenylboronic acid | 82% |
Q. What strategies resolve contradictions in reported crystallographic data for Boc-protected indazoles?
- Methodological Answer : Discrepancies often arise from torsional flexibility of the Boc group. To address this:
High-Resolution Data : Collect data to at least 0.8 Å resolution using synchrotron sources.
Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints to the tert-butyl group .
Hydrogen Bonding Analysis : Apply Etter’s graph-set analysis to identify recurring motifs (e.g., R₂²(8) chains involving -CH₂OH and carbonyl groups) .
Q. How can computational modeling predict its binding affinity for kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target kinases (e.g., JAK2 or CDK2). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC.
- MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of binding poses.
Key Output :
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| JAK2 | -9.2 ± 0.3 | 120 ± 15 |
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for Boc protection of 5-hydroxymethylindazole?
- Analysis : Variations arise from:
- Moisture Sensitivity : The Boc reaction is quenched by trace H₂O; yields drop from 75% to <50% if reagents are not anhydrous.
- Steric Effects : Bulky substituents adjacent to the reaction site slow Boc incorporation. Use of microwave-assisted synthesis (100°C, 20 min) can improve yields to >85% .
Structural and Mechanistic Insights
Q. What intermolecular interactions dominate its solid-state packing?
- Methodological Answer : X-ray studies reveal:
- Hydrogen Bonds : O-H···O=C between hydroxymethyl and carbonyl groups (2.8–3.0 Å).
- π-π Stacking : Indazole rings align face-to-face with centroid distances of 3.6 Å.
Graph-Set Notation :
| Interaction Type | Graph Set | Frequency |
|---|---|---|
| H-bond | R₂²(8) | 70% |
| π-π | C(6) | 30% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
